molecular formula C14H22O2 B14628707 Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate CAS No. 53311-90-3

Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14628707
CAS No.: 53311-90-3
M. Wt: 222.32 g/mol
InChI Key: NEKMOCFSCDKHLV-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl ester group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate typically involves a Diels-Alder reaction between myrcene and methacrolein . This reaction forms a cyclohexene ring with the desired substituents. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The alkyl chain and ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of a methyl ester group and a branched alkyl chain, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

53311-90-3

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

methyl 3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H22O2/c1-11(2)6-4-7-12-8-5-9-13(10-12)14(15)16-3/h6,8,13H,4-5,7,9-10H2,1-3H3

InChI Key

NEKMOCFSCDKHLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCC(C1)C(=O)OC)C

Origin of Product

United States

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